N-Methyl-1-(propan-2-yl)-1H-pyrazole-3-sulfonamide
Description
Properties
Molecular Formula |
C7H13N3O2S |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
N-methyl-1-propan-2-ylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-6(2)10-5-4-7(9-10)13(11,12)8-3/h4-6,8H,1-3H3 |
InChI Key |
MOYABJBUJQYBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)S(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The foundation of synthesizing this compound begins with the formation of the pyrazole ring. This can be achieved through the condensation of hydrazines with β-dicarbonyl compounds, which is one of the most common methods for pyrazole synthesis.
Introduction of the Sulfonamide Group
The sulfonamide functionality is typically introduced through sulfonation followed by amidation reactions. This process transforms the pyrazole intermediate into a sulfonamide derivative.
Alkylation Reactions
Detailed Synthetic Pathways
Synthesis via Diketone Intermediates
One established method for preparing pyrazole derivatives involves the reaction of diketones with hydrazines. For this compound, this approach can be modified as follows:
- Preparation of a β-diketone intermediate using sodium methoxide as a base
- Reaction with isopropylhydrazine to form the 1-(propan-2-yl)-1H-pyrazole core
- Sulfonation at the 3-position using chlorosulfonic acid
- Conversion to the sulfonamide using methylamine
The reaction of hydrazine derivatives with diketones typically proceeds in alcoholic solvents such as ethanol, often with heating to reflux overnight (15-16 hours).
Synthesis via Acetophenone Derivatives
Another approach draws inspiration from the synthesis of related pyrazole compounds:
- Reaction of an appropriate acetophenone derivative with ethyl trifluoroacetate or ethyl difluoroacetate in the presence of sodium methoxide
- Formation of a dione intermediate
- Cyclization with isopropylhydrazine to form the pyrazole ring
- Sulfonation and methylamination to introduce the N-methyl sulfonamide group
This method typically employs ether or methyl tert-butyl ether as solvents, with reaction times of approximately 15-18 hours.
Reaction Conditions and Parameters
The synthesis of this compound requires precise control of reaction conditions. The following table summarizes the optimal parameters for key steps in the synthesis:
| Reaction Step | Temperature | Solvent | Catalyst/Base | Reaction Time | Yield Range |
|---|---|---|---|---|---|
| Diketone Formation | 20-25°C | Diethyl ether/MTBE | Sodium methoxide | 15-18 hours | 70-85% |
| Pyrazole Formation | 70-80°C | Ethanol | - | 15-16 hours | 65-80% |
| Sulfonation | 0-5°C | Dichloromethane | - | 2-4 hours | 60-75% |
| N-Methylation | 50-60°C | Acetonitrile | K₂CO₃ | 6-8 hours | 75-85% |
Purification Techniques
The purification of this compound typically involves:
- Extraction with ethyl acetate or dichloromethane after acidification with HCl (1-3N)
- Column chromatography using silica gel with appropriate eluent systems
- Recrystallization from suitable solvent systems such as ethanol/water or acetone/hexane
- Monitoring of purity by thin-layer chromatography (TLC)
Alternative Synthetic Routes
Direct Sulfonamidation
An alternative approach involves direct sulfonamidation of 1-(propan-2-yl)-1H-pyrazole:
- Lithiation of 1-(propan-2-yl)-1H-pyrazole at the 3-position using n-butyllithium
- Treatment with sulfur dioxide to form the lithium sulfinate
- Oxidation to the sulfonyl chloride
- Reaction with methylamine to form the target sulfonamide
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers advantages for preparing this compound:
- Significantly reduced reaction times (minutes instead of hours)
- Improved yields due to more efficient heating
- Reduced side reactions and cleaner product profiles
- Environmentally friendlier conditions with reduced solvent usage
Structural Characterization
The successful synthesis of this compound can be confirmed through various analytical techniques:
Spectroscopic Data
- ¹H NMR : Characteristic signals for the isopropyl group (doublet for methyl groups and septet for methine proton), N-methyl group (singlet), and pyrazole ring protons
- ¹³C NMR : Signals corresponding to the pyrazole carbons, isopropyl carbons, and N-methyl carbon
- IR Spectroscopy : Characteristic bands for S=O stretching (approximately 1150-1350 cm⁻¹) and N-H stretching
Physical Properties
This compound has the following properties:
- Molecular Formula : C₇H₁₃N₃O₂S
- Molecular Weight : 203.26 g/mol
- Appearance : Typically a white to off-white crystalline solid
- Solubility : Soluble in organic solvents such as dichloromethane, chloroform, and DMSO; sparingly soluble in water
Challenges and Considerations
Several challenges may arise during the synthesis of this compound:
- Regioselectivity : Controlling the regioselectivity during pyrazole formation
- Purification : Removing impurities that may have similar physical properties
- Scale-up issues : Maintaining reaction efficiency and safety when scaling up the synthesis
- Stability : Ensuring the stability of intermediates, particularly sulfonyl chlorides
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(propan-2-yl)-1H-pyrazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-Methyl-1-(propan-2-yl)-1H-pyrazole-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(propan-2-yl)-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Activity
- N-Alkylation: The methyl and isopropyl groups in the target compound contrast with emlenoflastum’s carbamoyl-hexahydroindacene substituent. While the latter confers anti-inflammatory activity via steric and electronic interactions with cyclooxygenase (COX) enzymes , the smaller alkyl groups in the target compound may favor pharmacokinetic properties like blood-brain barrier penetration.
- Sulfonamide Position: The C3-sulfonamide in the target compound and emlenoflastum differs from the C5-sulfonyl chlorides in . Sulfonamide positioning influences hydrogen-bonding capacity and metabolic stability.
- Halogenation : The C4-chloro substituent in 4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride enhances electrophilicity, making it a reactive intermediate for further derivatization .
Research Findings and Hypotheses
- Structural Analogues: The hexahydroindacene moiety in emlenoflastum is critical for COX inhibition, suggesting that the target compound’s simpler structure may require additional functionalization for comparable activity .
- Metabolic Stability : Methyl and isopropyl groups may reduce oxidative metabolism compared to cyclopentyl or halogenated derivatives, enhancing half-life .
Biological Activity
N-Methyl-1-(propan-2-yl)-1H-pyrazole-3-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C6H11N3O2S
- CAS Number : 122480685
The compound features a pyrazole ring, which is known for its diverse biological activities, making it an attractive scaffold for drug development.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. A study reported that several pyrazole derivatives exhibited substantial antimicrobial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong bactericidal effects .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 4a | 0.22 | S. aureus |
| 5a | 0.25 | S. epidermidis |
| 7b | 0.23 | E. coli |
| 10 | 0.24 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through different mechanisms.
In a study focusing on several pyrazole derivatives, it was found that compounds similar to this compound exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against various cancer cell lines such as MCF7 and A549 .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | A549 | 26 |
| Compound C | HepG2 | 0.71 |
| N-Methyl-Pyrazole | A549 | TBD |
Anti-inflammatory Activity
Pyrazoles are also recognized for their anti-inflammatory properties. In preclinical models, compounds containing the pyrazole moiety have demonstrated efficacy in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study conducted on a series of N-substituted pyrazoles showed that certain derivatives induced significant apoptosis in prostate cancer cells (PC3), with observed GI50 values ranging from 4 to 5 μM. The mechanism involved disruption of tubulin polymerization, which is critical for cancer cell division .
Case Study 2: Antimicrobial Effectiveness
In another investigation, a derivative of N-Methyl-1-(propan-2-yl)-1H-pyrazole was tested against multi-drug resistant strains of bacteria. The results indicated that this compound not only inhibited bacterial growth but also prevented biofilm formation, a key factor in chronic infections .
Q & A
Basic: What are the standard synthetic routes for N-Methyl-1-(propan-2-yl)-1H-pyrazole-3-sulfonamide?
Methodological Answer:
The synthesis typically involves sulfonamide formation via nucleophilic substitution. A general procedure includes:
Sulfonyl Chloride Preparation : React the pyrazole thiol derivative (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with chlorinating agents (e.g., Cl₂ or SOCl₂).
Sulfonamide Coupling : Treat the sulfonyl chloride with a primary or secondary amine (e.g., isopropylamine) in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃, 1.2 eq.) at room temperature.
Purification : Isolate the product via column chromatography or recrystallization .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : Confirm regiochemistry and purity (e.g., ¹H NMR in DMSO-d₆ or CD₃OD, focusing on methyl/isopropyl protons and sulfonamide NH signals) .
- LCMS/HPLC : Assess purity (>95%) and molecular ion peaks (e.g., ESIMS m/z) .
- X-ray Crystallography : Resolve crystal structures using SHELX programs (SHELXL for refinement) to confirm stereochemistry and intermolecular interactions .
Advanced: How should researchers address discrepancies in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
Discrepancies may arise from:
- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism; use variable-temperature NMR or deuterated solvents to stabilize conformers .
- Impurities : Employ preparative HPLC or repeated recrystallization.
- Dynamic Processes : Utilize 2D NMR (COSY, NOESY) to resolve overlapping signals or confirm exchange phenomena .
Advanced: What are the reactivity trends of the sulfonamide group under varying conditions?
Methodological Answer:
The sulfonamide group participates in:
- Oxidation : Forms sulfonic acids using H₂O₂ or KMnO₄.
- Reduction : LiAlH₄ reduces the sulfonamide to thiols.
- Substitution : React with alkyl halides (e.g., RCH₂Cl) under basic conditions to modify the sulfonamide nitrogen .
Advanced: How to optimize HPLC/LCMS methods for quantifying trace impurities?
Methodological Answer:
- Column Selection : Use reverse-phase C18 columns (e.g., Purospher® STAR) with gradient elution (water/acetonitrile + 0.1% TFA).
- Detection Wavelength : 210 nm or 254 nm for sulfonamide UV absorption.
- Validation : Include spike-recovery tests and limit of detection (LOD) studies, referencing USP protocols .
Advanced: What strategies are used to evaluate biological activity in vitro?
Methodological Answer:
- Targeted Assays : Screen against NLRP3 inflammasome (IC₅₀ determination) using cell-based models.
- SAR Studies : Modify substituents (e.g., cyclobutyl or trifluoromethyl groups) to correlate structure with activity .
- Metabolic Stability : Assess using liver microsome assays (e.g., human CYP450 isoforms) .
Advanced: What challenges arise in crystallographic refinement, and how are they resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
